molecular formula C14H16F3N5O2S B2910552 (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396760-13-6

(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2910552
CAS No.: 1396760-13-6
M. Wt: 375.37
InChI Key: JGKGYCMGCQRDLT-UHFFFAOYSA-N
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Description

(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates two key pharmacophores: a 1,2,3-thiadiazole ring and a 1,3,4-oxadiazole ring substituted with a trifluoromethyl group, linked through a piperidine methanone core. The 1,2,3-thiadiazole scaffold and its derivatives are recognized in scientific literature for their diverse biological activities . The 1,3,4-oxadiazole ring system is also a well-investigated scaffold in drug discovery for its potential role in enhancing a molecule's biological activity and physicochemical properties . The presence of the trifluoromethyl group on the oxadiazole ring is a common strategy in drug design to improve metabolic stability and modulate lipophilicity, which can influence a compound's ability to interact with biological targets . The specific combination of these moieties suggests this compound has substantial potential as a key intermediate or lead compound for investigating new therapeutic agents. Researchers can explore its applications in various biochemical and pharmacological screening programs. This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O2S/c1-2-3-9-10(25-21-18-9)12(23)22-6-4-8(5-7-22)11-19-20-13(24-11)14(15,16)17/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKGYCMGCQRDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Propyl-1,2,3-thiadiazol-5-yl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a novel class of organic molecules with potential pharmacological applications. Its structural components suggest promising biological activities, particularly in anticancer and antimicrobial domains. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18F3N3O2SC_{17}H_{18}F_3N_3O_2S with a molecular weight of 385.4 g/mol. The presence of a thiadiazole ring and a trifluoromethyl-substituted oxadiazole suggests potential interactions with biological targets due to their electron-withdrawing properties and ability to stabilize certain conformations.

PropertyValue
Molecular FormulaC₁₇H₁₈F₃N₃O₂S
Molecular Weight385.4 g/mol
CAS Number1351642-89-1

The mechanism of action for this compound likely involves modulation of specific biological pathways through enzyme inhibition or receptor binding. Research indicates that thiadiazole derivatives can interact with various cellular targets, including tubulin and other proteins involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance, derivatives have shown significant cytotoxic effects against several cancer cell lines:

  • Inhibition Concentrations :
    • IC50 values against human colon cancer (HCT116) and lung cancer (H460) cell lines were reported as low as 3.29 μg/mL and 10 μg/mL respectively .
    • Compounds with trifluoromethyl substitutions demonstrated enhanced activity compared to traditional chemotherapeutics like doxorubicin .
  • Case Studies :
    • A study on a related compound revealed an EC50 value of 10.28 μg/mL against the HEPG2 liver cancer cell line .
    • Another derivative exhibited selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against various pathogens:

  • Antibacterial and Antifungal : Studies indicate that similar compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group has been correlated with increased lipophilicity and improved binding affinity to biological targets .
  • Thiadiazole Ring : Variations in substituents on the thiadiazole ring have been shown to influence cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of pyridinones, including 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems and may have applications in treating neurodegenerative diseases. In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic roles in conditions like Alzheimer's disease .

Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various cellular models. This suggests its potential use in treating inflammatory diseases, such as arthritis or inflammatory bowel disease .

Cosmetic Formulation Applications

Skin Care Products
5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one is being explored for use in cosmetic formulations due to its moisturizing and skin-soothing properties. Its inclusion in creams and lotions can enhance skin hydration and improve the overall texture of the skin. Formulations incorporating this compound have shown promising results in stability tests and sensory evaluations .

Formulation Stability Enhancer
In cosmetic science, this compound may serve as a stabilizer for emulsions, helping to maintain the integrity of formulations over time. Its ability to interact favorably with other ingredients can enhance product performance, making it a valuable addition to personal care products .

Research Tool Applications

Biological Studies
As a research tool, 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one is utilized in various biological assays to study cellular responses to drug candidates. Its unique structure allows researchers to explore structure-activity relationships (SAR) in drug development processes. This can lead to the identification of more potent analogs or novel therapeutic agents .

Summary of Findings

The following table summarizes the applications of 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one across different fields:

Application Area Description Key Findings
Medicinal ChemistryAntimicrobial, neuroprotective, anti-inflammatory propertiesSignificant inhibition of pathogens; protection against neuronal cell death
Cosmetic FormulationMoisturizing agent, formulation stability enhancerImproved skin hydration; enhanced emulsion stability
Research ToolUtilized in biological assays for drug developmentFacilitates exploration of structure-activity relationships

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Confirmation : X-ray crystallography using programs like SHELX () is critical for verifying the stereochemistry of such polyheterocyclic systems.
  • Biological Potential: While direct data on the target compound is absent, structurally related compounds in exhibit anticancer activity, suggesting similar therapeutic avenues.
  • Synthetic Challenges : The integration of a piperidine linker between heterocycles may complicate regioselective synthesis compared to simpler fused-ring systems.

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